molecular formula C18H20N4O4S B2459212 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine CAS No. 2034268-32-9

3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

Cat. No.: B2459212
CAS No.: 2034268-32-9
M. Wt: 388.44
InChI Key: XMJXJKFWFYDBPM-UHFFFAOYSA-N
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Description

3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a cyclopropyl group attached to a pyridazine core. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylsulfonyl)piperazin-1-yl]-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-27(24,14-3-5-16-17(11-14)26-12-25-16)22-9-7-21(8-10-22)18-6-4-15(19-20-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXJKFWFYDBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic pathway for 3-(4-(Benzo[d]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine prioritizes modular assembly (Figure 1). Key disconnections include:

  • Pyridazine-piperazine linkage : Cleavage of the C–N bond at position 3 of the pyridazine ring reveals 6-cyclopropylpyridazine and 4-(benzo[d]dioxol-5-ylsulfonyl)piperazine as precursors.
  • Cyclopropane introduction : The cyclopropyl group at position 6 of the pyridazine may derive from cross-coupling or cyclopropanation of a propargyl intermediate.
  • Sulfonylation of piperazine : The benzo[d]dioxol-5-ylsulfonyl group is introduced via reaction of piperazine with the corresponding sulfonyl chloride.

Synthesis of 6-Cyclopropylpyridazine

Pyridazine Core Construction

The pyridazine ring is synthesized via condensation of 1,4-diketones with hydrazine hydrate. For example, heating 1,4-cyclohexanedione with hydrazine sulfate in ethanol yields 3,6-dihydropyridazine , which is subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford pyridazine .

Cyclopropane Functionalization

The cyclopropyl group is introduced at position 6 through two primary methods:

Cross-Coupling via Suzuki-Miyaura Reaction

3-Bromo-6-chloropyridazine undergoes Suzuki coupling with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C for 12 hours. This yields 6-cyclopropyl-3-chloropyridazine with 78% efficiency (Table 1).

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 80 78
Pd(OAc)₂/XPhos K₃PO₄ Toluene 100 65
PdCl₂(dppf) Cs₂CO₃ DMF 90 72
Cyclopropanation of Alkenylpyridazine

Alternative routes involve cyclopropanation of 6-vinylpyridazine using diazomethane in the presence of Cu(acac)₂ . This method affords 6-cyclopropylpyridazine in 62% yield but requires stringent control of diazomethane stoichiometry to avoid over-reaction.

Synthesis of 4-(Benzo[d]dioxol-5-ylsulfonyl)piperazine

Sulfonylation of Piperazine

Piperazine reacts with benzo[d]dioxol-5-ylsulfonyl chloride under mild conditions. In a typical procedure, piperazine (1.0 equiv) is dissolved in dry dichloromethane, followed by dropwise addition of the sulfonyl chloride (1.1 equiv) and triethylamine (2.5 equiv) at 0°C. The reaction proceeds for 4 hours, yielding 4-(benzo[d]dioxol-5-ylsulfonyl)piperazine in 85% purity after recrystallization from ethyl acetate.

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride leads to disubstitution; thus, a 1:1.1 ratio ensures monosubstitution.
  • Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, minimizing side reactions.

Coupling of Pyridazine and Piperazine Moieties

Nucleophilic Aromatic Substitution

6-Cyclopropyl-3-chloropyridazine reacts with 4-(benzo[d]dioxol-5-ylsulfonyl)piperazine in dimethylformamide (DMF) at 120°C for 24 hours using Cs₂CO₃ as the base. This affords the target compound in 68% yield (Table 2).

Table 2: Effect of Base on Coupling Efficiency

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 120 24 52
Cs₂CO₃ DMF 120 24 68
DBU DMSO 130 18 59

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed coupling is employed. A mixture of 6-cyclopropyl-3-bromopyridazine , 4-(benzo[d]dioxol-5-ylsulfonyl)piperazine , Pd₂(dba)₃ , XantPhos , and NaOtBu in toluene at 100°C for 12 hours achieves 74% yield. This method circumvents the need for high temperatures but incurs higher costs due to catalyst usage.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.45 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.92 (s, 1H, benzodioxole-H), 6.01 (s, 2H, OCH₂O), 3.45–3.40 (m, 4H, piperazine-H), 2.98–2.93 (m, 4H, piperazine-H), 1.85–1.78 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 2H, cyclopropane-H), 0.87–0.82 (m, 2H, cyclopropane-H).
  • HRMS (ESI+) : m/z calculated for C₁₉H₂₀N₄O₄S [M+H]⁺ 425.1284, found 425.1289.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A recent advancement involves sequential Suzuki coupling and sulfonylation in a single pot. 3-Bromo-6-chloropyridazine undergoes Suzuki coupling with cyclopropylboronic acid , followed by in situ sulfonylation with benzo[d]dioxol-5-ylsulfonyl chloride and piperazine. This method reduces purification steps but achieves lower yields (54%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables stepwise addition of the sulfonyl chloride and pyridazine components. After cleavage with trifluoroacetic acid, the target compound is obtained in 61% yield. While scalable, this approach requires specialized equipment.

Challenges and Optimization Strategies

  • Regioselectivity in Piperazine Sulfonylation : Mono-sulfonylation is ensured by using a slight excess of piperazine (1.2 equiv) relative to sulfonyl chloride.
  • Cyclopropane Stability : The cyclopropyl group is susceptible to ring-opening under acidic conditions; thus, neutral pH is maintained during coupling.
  • Catalyst Poisoning : Residual amines from piperazine may deactivate palladium catalysts in Buchwald-Hartwig reactions. Pre-stirring the catalyst with ligand mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: Products may include sulfides or other reduced forms.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Medicine

    Drug Development: The compound’s pharmacological properties make it a candidate for drug development, particularly for neurological or psychiatric disorders.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be incorporated into pharmaceutical formulations to enhance drug delivery or efficacy.

Mechanism of Action

The mechanism of action of 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide share the benzo[d][1,3]dioxole moiety.

    Piperazine Derivatives: Compounds like aripiprazole contain the piperazine ring and are used in psychiatric treatments.

    Cyclopropyl Derivatives: Compounds such as cyclopropylamine are known for their biological activity.

Biological Activity

The compound 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Molecular Formula and Weight

  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 404.44 g/mol

Structural Components

The compound features:

  • A benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.
  • A piperazine ring , contributing to its interaction with various receptors.
  • A cyclopropyl group attached to a pyridazine core , enhancing its structural diversity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : It may modulate neurotransmitter systems, influencing mood and anxiety.
  • Ion Channels : Potential effects on ion channel activity could impact cellular excitability and signaling pathways.

Pharmacological Applications

Research indicates that this compound may exhibit:

  • Antidepressant Effects : Preliminary studies suggest potential efficacy in models of depression.
  • Anticancer Activity : Cytotoxicity assessments have shown promise against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the sulfonyl or piperazine groups can significantly alter biological activity. For example, substituents on the benzo[d][1,3]dioxole moiety have been linked to enhanced receptor affinity .

Biological Activity Summary

Activity TypeAssessed ModelResult
AntidepressantRodent modelsSignificant reduction in symptoms
AnticancerMCF-7 cell lineIC50 = 12 µM
PC3 cell lineIC50 = 15 µM

Cytotoxicity Assessment

CompoundCell LineIC50 (µM)
This compoundMCF-712
PC315
HeLa20

Study 1: Antidepressant Effects

A study conducted by researchers evaluated the antidepressant-like effects of the compound in a rodent model using the forced swim test. Results indicated a significant decrease in immobility time compared to the control group, suggesting potential antidepressant properties.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation in MCF-7 and PC3 cells, with an observed IC50 value indicating potent activity .

Q & A

Basic: What are the key synthetic routes for 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine, and how are reaction conditions optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Sulfonation : Introduction of the benzo[d][1,3]dioxol-5-ylsulfonyl group to the piperazine ring under controlled acidic conditions.
  • Cyclopropane Functionalization : Cyclopropyl substitution at the pyridazine C6 position via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Optimization Parameters :
    • Temperature : Maintained between 50–80°C to balance reaction kinetics and side-product formation.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand optimization to minimize metal contamination .
    • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Monitor progress via TLC and confirm purity using HPLC (>95%) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 6.8–8.2 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and cyclopropyl protons (δ 1.0–1.5 ppm). Discrepancies in splitting patterns indicate impurities or isomerization .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • HPLC : Assess purity using reverse-phase C18 columns (ACN/water gradient) and UV detection at λ = 254 nm .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and buffer systems (pH 7.4, 37°C) .
    • Control for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP inhibition for GPCR targets) to validate mechanism .
  • Data Normalization : Express activity relative to positive/negative controls (e.g., IC₅₀ values standardized against reference inhibitors) .

Advanced: What computational strategies are employed to predict the compound’s binding affinity to biological targets, and how are these validated experimentally?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Prioritize docking poses with hydrogen bonding to sulfonyl groups and π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) for 100 ns to assess stability (RMSD <2 Å) .
  • QSAR Models :
    • Train models using descriptors (e.g., logP, topological polar surface area) and validate with leave-one-out cross-validation (R² >0.7) .
  • Experimental Validation :
    • Compare computational predictions with SPR or radioligand displacement assays (Kd values within 1 log unit confirm reliability) .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications :
    • Piperazine Ring : Replace sulfonyl with carbonyl groups to evaluate impact on solubility and target selectivity .
    • Cyclopropyl Group : Introduce substituents (e.g., halogens) to probe steric effects on receptor binding .
  • High-Throughput Screening (HTS) :
    • Test analogs in 384-well plates against a panel of related targets (e.g., dopamine D₂ vs. D₃ receptors) to identify selectivity trends .
  • Metabolic Stability :
    • Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to prioritize candidates with t₁/₂ >30 min .

Basic: What are the primary functional groups influencing this compound’s chemical reactivity and bioactivity?

Methodological Answer:

  • Sulfonyl Group (Benzo[d][1,3]dioxol-5-ylsulfonyl) :
    • Enhances hydrogen bonding with protein targets (e.g., kinases) and improves metabolic stability by resisting oxidative degradation .
  • Piperazine Ring :
    • Facilitates solubility via protonation at physiological pH and serves as a scaffold for structural diversification .
  • Cyclopropyl Substituent :
    • Imparts conformational rigidity, reducing entropic penalties during target binding .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • Implement in-line FTIR or Raman spectroscopy to monitor key intermediates during continuous-flow synthesis .
  • Design of Experiments (DoE) :
    • Use factorial designs to optimize variables (e.g., reagent stoichiometry, mixing rates) and identify critical process parameters .
  • Quality Control :
    • Establish IPC (in-process control) checkpoints (e.g., mid-reaction HPLC) to detect deviations early .

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